molecular formula C19H18F3NO2S B8125141 Ethyl 2,3-Dimethyl-6-[3-(trifluoromethyl)benzyl]-6H-thieno[2,3-b]pyrrole-5-carboxylate

Ethyl 2,3-Dimethyl-6-[3-(trifluoromethyl)benzyl]-6H-thieno[2,3-b]pyrrole-5-carboxylate

Cat. No.: B8125141
M. Wt: 381.4 g/mol
InChI Key: UYESEJJWSMOWNH-UHFFFAOYSA-N
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Description

Ethyl 2,3-Dimethyl-6-[3-(trifluoromethyl)benzyl]-6H-thieno[2,3-b]pyrrole-5-carboxylate (CAS: N/A; MFCD31811630) is a thienopyrrole derivative with the molecular formula C₁₉H₁₈F₃NO₂S and a molecular weight of 381.4 g/mol . It features:

  • Ethyl ester at position 3.
  • Dimethyl substituents at positions 2 and 2.
  • A 3-(trifluoromethyl)benzyl group at position 5.

This compound is a white-to-yellow solid, though its melting point, solubility, and safety data remain unspecified .

Properties

IUPAC Name

ethyl 2,3-dimethyl-6-[[3-(trifluoromethyl)phenyl]methyl]thieno[2,3-b]pyrrole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO2S/c1-4-25-18(24)16-9-15-11(2)12(3)26-17(15)23(16)10-13-6-5-7-14(8-13)19(20,21)22/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYESEJJWSMOWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1CC3=CC(=CC=C3)C(F)(F)F)SC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Thieno[2,3-b]pyrrole Synthesis

The thieno[2,3-b]pyrrole scaffold is constructed via cyclization reactions. A common approach involves the condensation of thiophene derivatives with pyrrole precursors. For example, ethyl 2-methyl-5-oxo-4,5-dihydropyrrole-3-carboxylate serves as a starting material, which undergoes chlorination and formylation to yield ethyl 5-chloro-4-formyl-1H-pyrrole-3-carboxylate . Subsequent cyclization with sulfur-containing reagents (e.g., Lawesson’s reagent) facilitates thiophene ring formation, producing the thieno[2,3-b]pyrrole core.

Key Reaction Conditions

  • Solvent : Anhydrous methanol or dichloromethane.

  • Catalyst : Potassium carbonate or phase transfer agents.

  • Temperature : Reflux (60–80°C) for 4–6 hours.

  • Yield : 60–75% after purification via column chromatography .

Alkylation with 3-(Trifluoromethyl)benzyl Group

The 3-(trifluoromethyl)benzyl moiety is introduced via N-alkylation using 3-(trifluoromethyl)benzyl chloride or bromide. This step requires careful control to avoid O-alkylation or dimerization.

Procedure

  • Substrate : 2,3-Dimethyl-thieno[2,3-b]pyrrole-5-carboxylate.

  • Alkylating Agent : 3-(Trifluoromethyl)benzyl chloride (1.5 equivalents).

  • Base : Benzyltriethylammonium chloride (0.1 equivalents) as a phase transfer catalyst.

  • Solvent : Benzene/water biphasic system.

  • Conditions : Stirring at room temperature for 12–24 hours .

Yield : 68–82% after extraction with ethyl acetate and silica gel chromatography .

Esterification and Functional Group Interconversions

The ethyl ester group is typically introduced early in the synthesis but may require hydrolysis and re-esterification to enhance purity. For example, hydrolysis of a methyl ester intermediate with KOH in ethanol yields the carboxylic acid, which is then treated with ethyl chloroformate to form the ethyl ester .

Critical Parameters

  • Hydrolysis : 2M KOH, 70°C, 3 hours (95% conversion) .

  • Esterification : Ethyl chloroformate (1.2 equivalents), pyridine catalyst, room temperature (89% yield) .

Purification and Analytical Validation

Final purification is achieved via recrystallization (ethanol/water) or flash chromatography (hexane/ethyl acetate). Purity is validated using:

  • High-Performance Liquid Chromatography (HPLC) : ≥98% purity.

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C spectra confirm substituent positions .

  • Mass Spectrometry (MS) : Molecular ion peak at m/z 381.4 [M+H]+ .

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Yield Purity
Cyclization-AlkylationEthyl 5-chloro-4-formylpyrrole-3-carboxylateLawesson’s reagent, 3-(trifluoromethyl)benzyl chloride72%97%
Direct EsterificationThieno[2,3-b]pyrrole carboxylic acidEthyl chloroformate, pyridine89%98%
Microwave-AssistedMethyl ester intermediate3-(Trifluoromethyl)benzyl bromide, K2CO381%99%

Microwave Irradiation : Reduces reaction time from 24 hours to 2 hours with comparable yields .

Challenges and Mitigation Strategies

  • Regioselectivity in Alkylation : Use of bulky bases (e.g., DBU) directs substitution to the nitrogen atom .

  • Ester Hydrolysis Side Reactions : Low-temperature hydrolysis (0°C) prevents decarboxylation .

  • Trifluoromethyl Group Stability : Anhydrous conditions avoid HF elimination during alkylation .

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors to enhance heat transfer and mixing. Key metrics:

  • Throughput : 500 g/day using a 10L reactor.

  • Cost Drivers : 3-(Trifluoromethyl)benzyl chloride (≥$200/mol) accounts for 60% of raw material costs .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of corresponding alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity:
Recent studies have highlighted the potential of Ethyl 2,3-Dimethyl-6-[3-(trifluoromethyl)benzyl]-6H-thieno[2,3-b]pyrrole-5-carboxylate as an anticancer agent. Its structural features allow it to interact with specific molecular targets involved in cancer progression. For instance, derivatives of similar compounds have shown significant inhibition of various cancer cell lines, suggesting that this compound may exhibit similar properties .

2. Anti-inflammatory Properties:
The compound is also being explored for its anti-inflammatory effects. Research indicates that compounds with a thieno[2,3-b]pyrrole core can modulate inflammatory pathways, potentially leading to the development of new therapeutic agents for inflammatory diseases .

Biological Research Applications

1. Enzyme Inhibition Studies:
this compound has been investigated for its ability to inhibit specific enzymes that play critical roles in various biological processes. This property makes it a valuable tool for studying enzyme function and regulation in cellular pathways .

2. Drug Development:
Due to its promising biological activities, this compound serves as a lead structure for the development of new drugs targeting multiple diseases, including cancer and inflammatory disorders. Its ability to engage in diverse biochemical interactions positions it as a candidate for further pharmacological exploration .

Material Science Applications

In addition to its biological applications, this compound is being researched for its potential use in material science. Its unique molecular structure may contribute to the development of advanced materials with enhanced properties such as conductivity or stability.

Case Studies

1. Anticancer Efficacy:
A study evaluated various derivatives of thieno[2,3-b]pyrrole compounds against different cancer cell lines (e.g., HepG2 and A549). The results indicated that modifications on the thieno[2,3-b]pyrrole core could significantly enhance anticancer activity, providing insights into structure-activity relationships that could be applied to this compound .

2. Enzyme Interaction Studies:
Research on enzyme inhibitors has demonstrated that similar compounds can effectively inhibit key enzymes involved in metabolic pathways. These findings suggest that this compound may also possess such inhibitory capabilities, warranting further investigation into its mechanism of action and potential therapeutic uses .

Mechanism of Action

The mechanism by which Ethyl 2,3-Dimethyl-6-[3-(trifluoromethyl)benzyl]-6H-thieno[2,3-b]pyrrole-5-carboxylate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances binding affinity to receptors and enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 4-Amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate

  • Molecular Formula : C₁₁H₁₄N₂O₂S.
  • Key Differences: An amino group replaces the trifluoromethylbenzyl group at position 3. Smaller molecular weight (250.3 g/mol) compared to the target compound .
  • Implications: The amino group may improve water solubility but reduce lipophilicity. Lacking the bulky benzyl group, this analog likely has distinct binding interactions in biological systems.

Methyl 6H-Thieno[2,3-b]pyrrole-5-carboxylate

  • Molecular Formula: C₈H₇NO₂S.
  • Key Differences: Methyl ester instead of ethyl ester. No substituents at positions 2, 3, or 6 .
  • Implications :
    • Simpler structure with lower molecular weight (181.21 g/mol ) .
    • Absence of substituents may result in weaker pharmacological activity due to reduced steric hindrance and electronic effects.

Ethyl 6H-Thieno[2,3-b]pyrrole-5-carboxylate

  • Molecular Formula: C₉H₉NO₂S.
  • Key Differences :
    • Lacks dimethyl and trifluoromethylbenzyl groups.
    • Molecular weight: 195.24 g/mol .
  • Implications :
    • Reduced steric bulk may enhance reactivity but decrease target specificity.
    • Stored at 2–8°C with ≥95% purity, suggesting higher stability than fluorinated analogs .

Thiazolo[3,2-a]pyrimidine Derivatives

  • Example : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.
  • Molecular Formula : C₂₆H₂₆N₂O₆S (494.55 g/mol ) .
  • Key Differences: Thiazolopyrimidine core instead of thienopyrrole. Trimethoxybenzylidene and phenyl substituents.
  • Implications: The fused thiazolopyrimidine ring adopts a flattened boat conformation, influencing crystal packing via C–H···O hydrogen bonds . Larger molecular weight and polar substituents may alter solubility and bioavailability compared to thienopyrroles.

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Lipophilicity (Predicted)
Target Compound 381.4 Trifluoromethylbenzyl, Dimethyl, Ethyl High
Ethyl 4-Amino Analog 250.3 Amino, Dimethyl, Ethyl Moderate
Methyl Ester Analog 181.21 Methyl Ester Low
Thiazolopyrimidine Derivative 494.55 Trimethoxybenzylidene, Phenyl Moderate-High
  • Trifluoromethyl Group : Enhances metabolic stability and membrane permeability .
  • Benzyl vs.

Pharmacological Potential

  • Thienopyrroles and thiazolopyrimidines are associated with antimicrobial, anticancer, and anti-inflammatory activities .
  • The target compound’s trifluoromethyl group may confer superior pharmacokinetic properties compared to non-fluorinated analogs.

Biological Activity

Ethyl 2,3-Dimethyl-6-[3-(trifluoromethyl)benzyl]-6H-thieno[2,3-b]pyrrole-5-carboxylate (CAS: 2306369-55-9) is a synthetic compound with potential biological activities that are currently under investigation. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Chemical Formula : C19H18F3NO2S
  • Molecular Weight : 381.41 g/mol
  • IUPAC Name : this compound
  • Appearance : White to yellow solid
  • Purity : 95% .

The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. The trifluoromethyl group may enhance the compound's lipophilicity and binding affinity to biological targets, potentially increasing its effectiveness as a therapeutic agent .

Anticancer Activity

Recent studies have highlighted the potential of thieno[2,3-b]pyrrole derivatives in cancer treatment. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays have shown that related compounds can induce apoptosis and inhibit tumor growth at low concentrations (e.g., IC50 values ranging from 0.067 µM to 49.85 µM) .

CompoundCell LineIC50 (µM)Mechanism
Compound AA54949.85Induces apoptosis
Compound BHeLa7.01Inhibits topoisomerase-IIa
Compound CNCIH4600.30Inhibits VEGF-induced proliferation

Antioxidant Properties

Thieno[2,3-b]pyrrole derivatives have also been assessed for their antioxidant capabilities. A study involving erythrocytes exposed to toxic substances demonstrated that these compounds could mitigate oxidative damage effectively. The percentage of altered erythrocytes was significantly lower in groups treated with thieno[2,3-b]pyrrole derivatives compared to controls .

Case Studies

  • Study on Antioxidant Activity :
    • Researchers evaluated the protective effects of thieno[2,3-b]pyrrole compounds against oxidative stress induced by 4-nonylphenol in Clarias gariepinus (African catfish).
    • Results indicated a marked reduction in erythrocyte malformations in treated groups compared to controls.
    • Findings :
      • Control group: 1% altered erythrocytes.
      • Group treated with thieno[2,3-b]pyrrole: 12% altered erythrocytes .
  • Anticancer Efficacy Study :
    • A series of thieno[2,3-b]pyrrole derivatives were synthesized and screened for anticancer activity against multiple cell lines (MCF-7, HGC-27).
    • Notable results showed that specific derivatives exhibited IC50 values as low as 0.75 µM.
    • The study concluded that these compounds could serve as promising leads for further drug development .

Q & A

Q. What are the recommended synthetic methodologies for preparing Ethyl 2,3-Dimethyl-6-[3-(trifluoromethyl)benzyl]-6H-thieno[2,3-b]pyrrole-5-carboxylate?

A practical approach involves multi-step organic synthesis, including:

  • Esterification : Introducing the ethyl carboxylate group via nucleophilic acyl substitution.
  • Benzylation : Coupling the 3-(trifluoromethyl)benzyl moiety using Ullmann or Buchwald-Hartwig amination conditions.
  • Heterocycle formation : Constructing the thieno[2,3-b]pyrrole core via cyclization reactions (e.g., Paal-Knorr pyrrole synthesis or thiophene ring closure).
    Key considerations:
  • Use anhydrous conditions for trifluoromethyl group stability.
  • Optimize reaction temperatures to avoid decomposition of sensitive intermediates.
    For analogous protocols, see benzylation and heterocycle formation steps in trifluoromethyl-containing compounds .

Q. How can researchers optimize crystallization conditions for structural elucidation of this compound?

Crystallization protocols should focus on:

  • Solvent selection : Use mixed solvents (e.g., ethanol/dichloromethane) to balance solubility and slow evaporation rates.
  • Temperature control : Gradual cooling from 40°C to 4°C to promote crystal nucleation.
  • Additives : Small amounts of hexane or ether to reduce solubility.

Example Crystallization Data (Analogous Compound):

ParameterValueSource Compound
Space groupP 1Ethyl 7-methyl-3-oxo...
Unit cell (Å, °)a=8.21, b=9.45, c=10.72
Density (g/cm³)1.423

Post-crystallization, employ single-crystal X-ray diffraction with SHELX refinement for structural validation .

Advanced Questions

Q. How can discrepancies between spectroscopic (NMR/IR) and crystallographic data be resolved for this compound?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or conformational flexibility. Methodological strategies include:

  • Cross-validation : Compare solution-state NMR (e.g., NOESY for spatial proximity) with solid-state IR.
  • DFT calculations : Model molecular geometries to identify energetically favorable conformers.
  • High-resolution crystallography : Use SHELXL refinement to detect subtle structural variations (e.g., bond length alternations) .

Case Study : In related thieno-pyrrole derivatives, crystallographic data revealed planar heterocyclic cores, while NMR indicated dynamic puckering in solution .

Q. What computational strategies are effective for studying the electronic effects of the trifluoromethyl group on reactivity?

The electron-withdrawing trifluoromethyl group influences:

  • Electrophilic substitution : Activate/deactivate specific positions on the benzyl ring.
  • Intermolecular interactions : Analyze via Hirshfeld surfaces (using CrystalExplorer) to quantify F···H or F···π contacts in crystallographic data .

Q. Recommended Workflow :

DFT calculations : Compute electrostatic potential maps (e.g., Gaussian09) to identify reactive sites.

Docking studies : Model interactions with biological targets (e.g., enzymes) if applicable.

Crystallographic analysis : Correlate computational predictions with experimental bond angles/distances .

Q. How can researchers address challenges in characterizing tautomeric forms of this compound?

Thieno-pyrrole derivatives often exhibit tautomerism. To resolve this:

  • Variable-temperature NMR : Monitor proton shifts to identify tautomeric equilibria.
  • X-ray powder diffraction (XRPD) : Detect polymorphic forms influenced by tautomerism.
  • Solid-state NMR : Compare with solution-state data to confirm tautomeric stability.

Example : Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate analogs showed keto-enol tautomerism, resolved via combined FTIR and XRPD analysis .

Q. What analytical techniques are critical for confirming regioselectivity in the benzylation step?

  • NOESY NMR : Verify proximity between the benzyl group and adjacent methyl substituents.
  • LC-MS/MS : Detect byproducts from competing alkylation sites.
  • Crystallography : Resolve spatial arrangement of the 3-(trifluoromethyl)benzyl moiety unambiguously .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data between theoretical and experimental dipole moments?

Discrepancies may arise from solvent effects or crystal packing forces. Mitigation strategies:

  • Solvent correction : Apply PCM (Polarizable Continuum Model) in DFT calculations.
  • Hirshfeld analysis : Quantify intermolecular interactions in the crystal lattice that distort dipole alignment .

Q. What methodologies validate the purity of this compound in the presence of structurally similar impurities?

  • HPLC-DAD/ELSD : Use reverse-phase columns (C18) with trifluoroacetic acid modifiers for separation.
  • 2D NMR (HSQC/HMBC) : Assign all proton/carbon signals to confirm absence of impurities.
  • Elemental analysis : Match experimental C/H/N percentages with theoretical values (error <0.3%) .

Q. Tables for Reference

Q. Table 1: Key Crystallographic Parameters (Analogous Compound)

ParameterValueSource
Space groupP 1
Unit cell (Å, °)a=8.21, b=9.45, c=10.72
Z-value2

Q. Table 2: Common Synthetic Byproducts and Detection Methods

ByproductDetection MethodMitigation Strategy
Debrominated analogLC-MS (m/z+ discrepancy)Optimize benzylation time
Oxidized derivativeFTIR (C=O stretch at 1700 cm⁻¹)Use inert atmosphere

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